molecular formula C9H10Cl3NO2 B1512227 Ethyl 5-chloro-6-(chloromethyl)nicotinate hydrochloride CAS No. 1384264-44-1

Ethyl 5-chloro-6-(chloromethyl)nicotinate hydrochloride

Cat. No. B1512227
M. Wt: 270.5 g/mol
InChI Key: HGZYLBLMEKKUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187475B2

Procedure details

To a solution of ethyl 5-chloro-6-(hydroxymethyl)nicotinate (990 mg, 4.59 mmol, Step-2) in DCM (20 mL) is added thionyl chloride (0.80 mL, 9.2 mmol) at 0° C. After stirring at rt for 2 hours, the solvent is removed in vacuo to give 1.20 g (97% yield) of the title compound as brown oil.
Name
ethyl 5-chloro-6-(hydroxymethyl)nicotinate
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:13]O)=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].S(Cl)([Cl:17])=O>C(Cl)Cl>[ClH:1].[Cl:1][C:2]1[C:3]([CH2:13][Cl:17])=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:3.4|

Inputs

Step One
Name
ethyl 5-chloro-6-(hydroxymethyl)nicotinate
Quantity
990 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)OCC)C1)CO
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClC=1C(=NC=C(C(=O)OCC)C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 193.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.